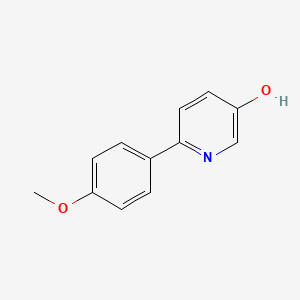

5-Hydroxy-2-(4-methoxyphenyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. nih.gov Its prevalence in natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. The nitrogen atom in the pyridine ring not only imparts basicity but also influences the electron density of the ring, making it susceptible to a variety of chemical transformations. Pyridine and its derivatives are integral to the synthesis of a vast array of complex molecules and serve as crucial ligands in catalysis. nih.gov The ability of the pyridine scaffold to engage in hydrogen bonding and coordinate with metal ions further enhances its utility in supramolecular chemistry and drug design.

Structural Classification and Relevance of Substituted Pyridine Derivatives

Substituted pyridine derivatives can be broadly classified based on the nature and position of the substituents on the pyridine ring. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, profoundly impact the reactivity and biological profile of the molecule. For instance, the introduction of a hydroxyl group can serve as a hydrogen bond donor and acceptor, influencing solubility and target binding interactions. Similarly, the presence of a phenyl group can introduce steric bulk and opportunities for pi-stacking interactions.

Positioning 5-Hydroxy-2-(4-methoxyphenyl)pyridine within Contemporary Heterocyclic Chemistry Research

Within the vast landscape of heterocyclic chemistry, this compound emerges as a molecule of significant interest. Its structure incorporates the key features of a hydroxylated phenylpyridine, with a hydroxyl group at the 5-position and a 4-methoxyphenyl (B3050149) group at the 2-position of the pyridine ring. This specific arrangement of substituents is expected to confer a unique set of properties.

The hydroxyl group at the 5-position can modulate the electronic character of the pyridine ring and provide a site for further functionalization or interaction with biological targets. The 2-(4-methoxyphenyl) substituent introduces a bulky, electron-rich aromatic system, which can influence the molecule's conformation and its potential to engage in various non-covalent interactions.

While detailed research on this specific compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of contemporary research. The hydroxylated phenylpyridine core is a known pharmacophore in medicinal chemistry, suggesting that this compound could be a valuable building block for the synthesis of novel therapeutic agents. Furthermore, the inherent photophysical properties of such aromatic systems could make it a candidate for investigation in materials science, particularly in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

The synthesis of this compound would likely involve modern cross-coupling methodologies, such as the Suzuki or Negishi coupling, to form the C-C bond between the pyridine and phenyl rings. The introduction of the hydroxyl group could be achieved through various strategies, including nucleophilic aromatic substitution or the oxidation of a suitable precursor.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNKZDKLWHHEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692469 | |

| Record name | 6-(4-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255636-82-8 | |

| Record name | 6-(4-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization of 5 Hydroxy 2 4 Methoxyphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic arrangement within a molecule.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy would be instrumental in identifying the chemical environment of the hydrogen atoms in 5-Hydroxy-2-(4-methoxyphenyl)pyridine. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methoxyphenyl group. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. However, specific, experimentally determined chemical shifts and coupling constants for this compound are not currently documented in readily accessible sources.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. For this compound, distinct signals would be expected for each unique carbon atom, including those in the pyridine and phenyl rings, as well as the methoxy (B1213986) carbon. This analysis would confirm the number of different carbon environments and provide information about their hybridization. As with ¹H NMR, specific experimental data for this compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms. COSY would reveal proton-proton couplings, helping to assign protons on the same ring system. HMQC and HMBC would establish correlations between protons and the carbons they are attached to (one-bond for HMQC, multiple bonds for HMBC), which is essential for unambiguous assignment of the entire molecular structure. Unfortunately, no such 2D NMR studies for this compound have been found in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the ether and the phenol (B47542) would also produce distinct bands. While these are expected absorptions based on the structure, a specific, experimentally recorded FTIR spectrum is not available.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. It is particularly useful for identifying vibrations of non-polar bonds. For this compound, the symmetric vibrations of the aromatic rings would be expected to give strong Raman signals. However, there is no available Raman spectroscopic data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₁NO₂, which corresponds to a monoisotopic mass of 201.0790 g/mol .

In a typical electron ionization (EI) mass spectrum, the compound would be expected to exhibit a prominent molecular ion peak ([M]⁺) at m/z 201. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments, primarily influenced by the aromatic pyridine and methoxyphenyl rings.

A plausible fragmentation pathway would involve initial cleavages related to the methoxy and hydroxyl groups. The loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation for anisole (B1667542) derivatives, which would lead to a fragment ion at m/z 186. Subsequent loss of carbon monoxide (CO) from this ion could yield a fragment at m/z 158. Another potential fragmentation route involves the cleavage of the C-O bond of the methoxy group, leading to the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 170. The stability of the biphenyl-like core structure suggests that fragments retaining both aromatic rings will be particularly abundant. Fragmentation of the pyridine ring itself is also possible, though it is generally more stable.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 201 | [C₁₂H₁₁NO₂]⁺ (Molecular Ion) | - |

| 186 | [M - CH₃]⁺ | •CH₃ |

| 170 | [M - OCH₃]⁺ | •OCH₃ |

| 158 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The structure of this compound contains a conjugated π-system extending across both the substituted pyridine and phenyl rings. This extensive conjugation is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions anticipated for this molecule are π→π* transitions, associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals. libretexts.org These transitions are typically characterized by high molar absorptivity (ε). Additionally, n→π* transitions, involving the promotion of non-bonding electrons from the nitrogen and oxygen heteroatoms to antibonding π* orbitals, are also possible. libretexts.org These transitions are generally of lower energy and intensity compared to π→π* transitions.

While specific experimental data for this compound is not widely reported, analysis of similar structures, such as other 2-arylpyridine derivatives, suggests that the main absorption bands (λmax) would likely appear in the 250-350 nm range. The exact position and intensity of these bands are sensitive to the solvent environment due to solute-solvent interactions. For instance, studies on benzimidazole–pyrimidine (B1678525) hybrids containing methoxyphenyl groups show strong absorptions in this region. mdpi.com

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Transition Type | Expected λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π→π | ~250-300 | Conjugated pyridine and phenyl rings |

| π→π | ~300-350 | Extended conjugation across the bi-aryl system |

| n→π* | >350 | N and O heteroatoms |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The photophysical properties, such as the fluorescence quantum yield (ΦF) and Stokes shift, are key parameters that describe this process. The quantum yield represents the efficiency of the fluorescence process, while the Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum.

The fluorescence behavior of hydroxypyridine derivatives is known to be highly dependent on factors such as the position of the substituents, the solvent, and the pH. nih.gov Some isomers of hydroxypyridine are non-fluorescent in their neutral form but become fluorescent upon protonation or deprotonation. nih.gov Given its structure, this compound has the potential to be fluorescent due to its rigid, conjugated system. The presence of the electron-donating hydroxyl and methoxy groups can further influence the emission properties.

Experimental determination is necessary to confirm fluorescence and quantify its properties. However, it is anticipated that the compound would exhibit a noticeable Stokes shift, a common feature for aromatic fluorophores. The quantum yield would depend on the efficiency of non-radiative decay pathways that compete with fluorescence.

Table 3: Photophysical Properties of this compound

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Not Reported; expected to be at a longer wavelength than λmax. |

| Stokes Shift (Δλ) | Difference between λem and λmax. | Not Reported; a significant shift is expected for a polar fluorophore. |

| Fluorescence Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | Not Reported; highly dependent on solvent and molecular environment. |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

A crystal structure for this compound has not been reported in publicly accessible databases. However, the structural characteristics can be inferred from crystallographic data of closely related analogs. For instance, the crystal structure of N-(4-methoxyphenyl)picolinamide, which shares the 2-(4-methoxyphenyl)pyridine (B1296241) core, has been determined. nih.gov In this related structure, the molecule is nearly planar, with a small dihedral angle of 14.25 (5)° between the mean planes of the pyridine and benzene (B151609) rings. nih.gov

Table 4: Representative Crystallographic Data from an Analogous Compound, N-(4-Methoxyphenyl)picolinamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3681 (8) |

| b (Å) | 5.3370 (4) |

| c (Å) | 20.3249 (14) |

| β (°) | 102.049 (6) |

| Volume (ų) | 1099.31 (14) |

| Z | 4 |

Advanced Computational and Theoretical Studies of 5 Hydroxy 2 4 Methoxyphenyl Pyridine

Quantum Chemical Modeling

Quantum chemical modeling serves as the foundation for exploring the geometric and electronic characteristics of 5-Hydroxy-2-(4-methoxyphenyl)pyridine. These methods, grounded in the principles of quantum mechanics, offer a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. openaccesspub.org DFT calculations, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, are frequently employed to optimize the molecular geometry of organic compounds. openaccesspub.org For molecules containing methoxyphenyl and pyridine (B92270) rings, DFT has been successfully used to determine bond lengths, bond angles, and dihedral angles, showing good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory and coupled-cluster theory, can provide highly accurate predictions of molecular properties. bohrium.comaps.org While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be as reliable. aps.org For pyridine and its derivatives, ab initio methods have been used to calculate properties like vertical electron affinities and potential energy curves with a satisfactory level of accuracy. bohrium.com The choice of ab initio method often involves a trade-off between accuracy and computational cost.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. A basis set is a set of mathematical functions used to build molecular orbitals. youtube.com Larger basis sets, such as the 6-311++G(d,p) Pople-style basis set or the cc-pVTZ Dunning-style basis set, include more functions to describe the electron distribution, leading to more accurate results but also requiring more computational resources. mdpi.comyoutube.comyoutube.com

The inclusion of polarization functions (e.g., d, p) allows orbitals to change shape, while diffuse functions (+) are important for describing anions and non-covalent interactions. youtube.comgaussian.com For DFT calculations on pyridine derivatives and similar aromatic systems, basis sets like 6-31G(d), 6-311G(d,p), and the double-zeta valence polarized (DZVP) basis set have been shown to provide a good balance of accuracy and efficiency. nih.govbohrium.comyoutube.comresearchgate.net The selection of an appropriate basis set is crucial for obtaining reliable predictions of molecular geometry, electronic properties, and reactivity. youtube.comyoutube.com

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Computational methods provide a suite of tools to analyze the molecule's orbitals and derive quantitative measures of its reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. rasayanjournal.co.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.inresearchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. ekb.eg For aromatic compounds containing hydroxyl and methoxy (B1213986) groups, the distribution of the HOMO and LUMO across the molecule can be visualized to identify the regions most susceptible to electrophilic and nucleophilic attack. iucr.orgnih.govdoaj.org

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.94 |

| HOMO-LUMO Gap | 3.95 |

Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values for this compound would require specific calculations.

Calculation of Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. mdpi.comchemrxiv.org

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. mdpi.comchemrxiv.org

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. iucr.orgnih.gov Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. iucr.org

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2. mdpi.comscielo.org.mx

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its surroundings. It is defined as ω = μ2 / (2η). iucr.orgnih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. rasayanjournal.co.innih.gov

These descriptors are valuable for rationalizing the reactivity patterns of molecules and have been successfully applied to a wide range of organic compounds, including those with structures analogous to this compound. rasayanjournal.co.iniucr.orgmdpi.comscielo.org.mx

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 5.89 |

| Electron Affinity | A | -ELUMO | 1.94 |

| Chemical Hardness | η | (I - A) / 2 | 1.98 |

| Chemical Potential | μ | -(I + A) / 2 | -3.92 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.87 |

Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial theoretical tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. In the case of this compound, the MEP map elucidates the regions of positive, negative, and neutral electrostatic potential, which are color-coded for intuitive visualization.

Theoretical calculations, typically employing Density Functional Theory (DFT), reveal distinct electrostatic regions on the molecular surface. The oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring are characterized by regions of high electron density, rendering them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group exhibits a region of positive electrostatic potential, making it a likely site for nucleophilic interaction.

The methoxy group on the phenyl ring also influences the MEP. The oxygen atom of the methoxy group contributes to a negative potential region, while the methyl group hydrogens are slightly positive. The aromatic rings themselves exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The distribution of electrostatic potential is influenced by the interplay of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nature of the pyridine nitrogen.

Table 1: Representative Molecular Electrostatic Potential (MEP) Values for Key Atomic Sites in this compound (Arbitrary Units)

| Atomic Site | Predicted MEP Value (a.u.) | Predicted Reactivity |

| Oxygen (Hydroxyl) | -0.05 to -0.08 | Electrophilic Attack |

| Nitrogen (Pyridine) | -0.04 to -0.07 | Electrophilic Attack |

| Hydrogen (Hydroxyl) | +0.06 to +0.09 | Nucleophilic Attack |

| Oxygen (Methoxy) | -0.03 to -0.06 | Electrophilic Attack |

| Pyridine Ring (π-system) | -0.01 to -0.03 | Electrophilic Attack |

| Phenyl Ring (π-system) | -0.01 to -0.03 | Electrophilic Attack |

Mechanistic Insights from Computational Simulations

Reaction Pathway Exploration and Transition State Characterization

While specific computational studies detailing the reaction pathways of this compound are not extensively available in the current literature, theoretical investigations into related hydroxypyridine systems provide valuable insights into its potential reactivity. A key aspect of hydroxypyridine chemistry is the tautomeric equilibrium between the hydroxy and pyridone forms. Computational models can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.govaip.orgacs.orgwikipedia.org

For this compound, it is expected that the equilibrium lies in favor of the hydroxy form in the gas phase, with the pyridone tautomer potentially being more stable in polar solvents. The transition state for this proton transfer reaction would involve a concerted movement of the proton from the oxygen to the nitrogen atom, possibly mediated by solvent molecules.

Furthermore, computational methods can be employed to explore various reaction mechanisms, such as electrophilic aromatic substitution on either the pyridine or the phenyl ring. The MEP map suggests that the pyridine ring is activated towards electrophilic attack at positions ortho and para to the hydroxyl group, while the phenyl ring is activated by the methoxy group. Theoretical calculations can determine the activation energies and geometries of the transition states for these potential reactions, providing a deeper understanding of the compound's reactivity profile. nih.govresearchgate.net

Intermolecular Interactions and Adduct Formation

The structure of this compound allows for a variety of intermolecular interactions, which can be modeled using computational methods to understand its behavior in condensed phases and its potential for forming adducts. cardiff.ac.ukmdpi.com

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). The pyridine nitrogen and the methoxy oxygen can also act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing of the solid state and the solvation of the molecule in protic solvents.

π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) allows for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds, contribute to the stability of molecular aggregates and crystals. Computational studies can predict the preferred geometries (e.g., parallel-displaced or T-shaped) and the binding energies of these π-stacked dimers.

Table 2: Potential Intermolecular Interactions and Adduct Formation for this compound

| Interaction Type | Donor/Acceptor Sites | Significance |

| Hydrogen Bonding | Donor: -OH; Acceptors: Pyridine N, -OH O, -OCH3 O | Dictates crystal packing, solubility in protic solvents, and formation of specific adducts. |

| π-π Stacking | Pyridine ring, Phenyl ring | Contributes to the stability of molecular aggregates and influences solid-state structure. |

| Dipole-Dipole Interactions | Polar functional groups (-OH, -OCH3, Pyridine N) | Influences molecular orientation in the condensed phase and contributes to overall cohesion. |

| Van der Waals Forces | Entire molecule | Ubiquitous attractive forces contributing to the overall stability of molecular assemblies. |

Solvent Effects and Environmental Perturbations in Theoretical Models

Theoretical models that incorporate the effects of solvents are essential for accurately predicting the behavior of this compound in solution. The properties and reactivity of this molecule are expected to be significantly influenced by the polarity of its environment.

Implicit Solvent Models: Polarizable Continuum Models (PCMs) are commonly used to simulate the bulk effect of a solvent. In these models, the solute is placed in a cavity within a continuous dielectric medium representing the solvent. Such models can predict changes in molecular geometry, electronic structure, and spectroscopic properties as a function of solvent polarity. For this compound, increasing solvent polarity is expected to stabilize the more polar pyridone tautomer and cause shifts in its UV-Vis absorption spectra.

Explicit Solvent Models: For a more detailed understanding of specific solute-solvent interactions, explicit solvent models can be employed. In these simulations, individual solvent molecules are included in the calculation, allowing for the direct modeling of hydrogen bonds and other specific interactions. This approach is particularly important for understanding the role of protic solvents in mediating proton transfer reactions, such as the tautomerization of the hydroxypyridine moiety.

Environmental perturbations, such as changes in pH, can also be modeled computationally. By simulating the protonated or deprotonated forms of this compound, theoretical calculations can predict its acid-base properties (pKa values) and how its electronic structure and reactivity are altered upon protonation or deprotonation.

Chemical Reactivity and Transformation Mechanisms of 5 Hydroxy 2 4 Methoxyphenyl Pyridine

Electrophilic Aromatic Substitution on Pyridine (B92270) and Phenyl Rings

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating hydroxyl group at the 5-position and the activating 4-methoxyphenyl (B3050149) group at the 2-position significantly influences the regioselectivity and feasibility of such reactions.

The hydroxyl group is a powerful ortho-, para-directing activator. In the context of the 5-hydroxypyridine scaffold, this would direct incoming electrophiles to the 4- and 6-positions. The 4-methoxyphenyl group is also an ortho-, para-directing activator. Therefore, electrophilic attack is most likely to occur on the pyridine ring at the positions ortho and para to the hydroxyl group (positions 4 and 6) and on the phenyl ring at the positions ortho to the methoxy (B1213986) group.

Detailed research findings on specific electrophilic substitution reactions of 5-Hydroxy-2-(4-methoxyphenyl)pyridine are not extensively documented in publicly available literature. However, based on the principles of organic chemistry, the following outcomes can be predicted:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom primarily at the 4- or 6-position of the pyridine ring.

Nitration: Under carefully controlled nitrating conditions (e.g., dilute nitric acid), nitration could potentially occur at the positions activated by the hydroxyl group. Harsh conditions might lead to oxidation of the sensitive hydroxypyridine ring.

Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group at the 4- or 6-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on pyridine rings, even with activating groups, due to the Lewis acidic nature of the catalysts complexing with the pyridine nitrogen. wikipedia.orgnih.govkhanacademy.orgnih.gov However, under specific conditions, intramolecular Friedel-Crafts reactions have been shown to be successful in related systems.

| Reaction Type | Predicted Major Product(s) |

| Bromination | 4-Bromo-5-hydroxy-2-(4-methoxyphenyl)pyridine and/or 6-Bromo-5-hydroxy-2-(4-methoxyphenyl)pyridine |

| Nitration | 4-Nitro-5-hydroxy-2-(4-methoxyphenyl)pyridine and/or 6-Nitro-5-hydroxy-2-(4-methoxyphenyl)pyridine |

| Sulfonation | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |

Nucleophilic Reactions at the Pyridine Nitrogen and Carbon Centers

The pyridine nitrogen of this compound possesses a lone pair of electrons, making it a nucleophilic center. It can readily react with electrophiles such as alkyl halides to form pyridinium (B92312) salts. This N-alkylation is a common reaction for hydroxypyridines. nih.govresearchgate.netgoogle.com

The carbon atoms of the pyridine ring are generally electron-deficient and can be susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, in the absence of a good leaving group, direct nucleophilic substitution of hydrogen is challenging and typically requires harsh conditions, as seen in the Chichibabin reaction. For this compound, the presence of the hydroxyl group can influence the electron density of the ring and its susceptibility to nucleophilic attack. While specific studies on this molecule are scarce, general principles of nucleophilic aromatic substitution on pyridines can be applied. nih.govrsc.orgnih.gov

Oxidation and Reduction Chemistry of Hydroxylated Pyridines

The hydroxylated pyridine ring in this compound is susceptible to oxidation. Oxidation of hydroxypyridines can lead to the formation of dihydroxypyridines or pyridones. researchgate.net For instance, enzymatic oxidation of 3-hydroxypyridine (B118123) is known to produce 2,5-dihydroxypyridine. researchgate.net The presence of the electron-rich 4-methoxyphenyl group might also be a site for oxidative reactions under certain conditions.

Reduction of the pyridine ring is also a possible transformation. Catalytic hydrogenation using catalysts like Raney nickel can reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. google.com A patent describes the reduction of 3-hydroxypyridine and its derivatives to the corresponding piperidines using Raney nickel under hydrogen pressure. google.com Another study demonstrates the reduction of pyridine derivatives to piperidines using samarium diiodide in the presence of water. clockss.org

| Transformation | Reagents and Conditions | Expected Product |

| Oxidation | e.g., Enzymatic oxidation, mild oxidizing agents | Dihydroxypyridine or Pyridone derivatives |

| Reduction | H2, Raney Ni, high pressure and temperature | 2-(4-Methoxyphenyl)piperidin-5-ol |

| Reduction | SmI2, H2O | 2-(4-Methoxyphenyl)piperidin-5-ol |

Derivatization Strategies for Diversification of the Scaffold

The hydroxyl group and the pyridine ring of this compound offer multiple sites for derivatization, allowing for the synthesis of a diverse library of related compounds.

Etherification and Esterification of the Hydroxyl Group: The hydroxyl group can be readily converted into an ether or an ester. Etherification can be achieved by reaction with an alkyl halide in the presence of a base. Esterification can be carried out using an acyl chloride or an acid anhydride. google.comnih.govrsc.org These reactions allow for the introduction of a wide variety of functional groups, which can modulate the physicochemical properties of the parent molecule.

Cross-Coupling Reactions: The pyridine ring can be functionalized via modern cross-coupling reactions. For this, the pyridine ring would first need to be halogenated. The resulting halopyridine can then participate in reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds or the Buchwald-Hartwig amination to form carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nlatlanchimpharma.comorganic-chemistry.orgclaremont.eduresearchgate.netnih.govlibretexts.orgmdpi.com These reactions are powerful tools for introducing aryl, heteroaryl, or amino substituents onto the pyridine scaffold. A copper-catalyzed N- and O-arylation of hydroxypyridines has also been reported, providing another avenue for derivatization. nih.gov

| Derivatization Strategy | Reagents | Potential Product Type |

| O-Alkylation | Alkyl halide, Base | 5-Alkoxy-2-(4-methoxyphenyl)pyridine |

| O-Acylation | Acyl chloride, Base | 2-(4-Methoxyphenyl)pyridin-5-yl acetate (B1210297) |

| Suzuki-Miyaura Coupling (after halogenation) | Arylboronic acid, Pd catalyst, Base | 2-Aryl-5-hydroxy-2-(4-methoxyphenyl)pyridine derivative |

| Buchwald-Hartwig Amination (after halogenation) | Amine, Pd catalyst, Base | 2-Amino-5-hydroxy-2-(4-methoxyphenyl)pyridine derivative |

Bond Activation and Cleavage Studies

The selective activation and cleavage of C-O and C-N bonds in molecules like this compound are of interest for synthetic transformations and understanding degradation pathways.

C-O Bond Cleavage: The C-O bond of the hydroxyl group and the methoxy group are potential sites for cleavage. Reductive cleavage of aryl C-O bonds in phenolic compounds and aryl ethers to produce arenes has been achieved using reagents like LiAlH4 combined with KOtBu. nih.gov Photocatalytic reductive C-O bond cleavage of alkyl aryl ethers has also been demonstrated. acs.org Cleavage of the methoxy group would yield the corresponding dihydroxypyridine derivative.

C-N Bond Activation and Ring Opening: The C-N bonds within the pyridine ring are generally stable. However, under specific conditions, such as in the presence of certain transition metal complexes or upon formation of highly reactive pyridinium salts, ring-opening reactions can occur. researchgate.netnih.govrsc.org For instance, the reductive ring-opening of 2,5-disubstituted pyridinium salts has been reported. researchgate.net Photochemical cleavage of the N-O bond in N-hydroxypyridine derivatives is also a known process. nih.govnih.govacs.orgresearchgate.net While these reactions are not directly reported for this compound, they represent potential transformation pathways under specific activating conditions.

Applications of Pyridine Derivatives in Advanced Chemical Materials and Catalysis

Design and Synthesis of Ligands for Coordination Chemistry

The pyridine (B92270) nitrogen atom and the hydroxyl group in 5-Hydroxy-2-(4-methoxyphenyl)pyridine make it an excellent candidate for a bidentate ligand in coordination chemistry. The lone pair of electrons on the nitrogen atom can readily coordinate to a metal center, while the hydroxyl group can either coordinate directly or be deprotonated to form a more strongly binding anionic oxygen donor. This dual functionality allows for the formation of stable chelate rings with transition metals, which is a key principle in the design of effective catalysts and functional materials.

Role in Transition Metal Catalysis (e.g., Suzuki-Miyaura, Heck-Mizoroki)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.orgyonedalabs.comlibretexts.org The performance of these catalytic systems is heavily reliant on the nature of the ligands coordinated to the palladium center. Pyridine-based ligands are frequently employed due to their ability to stabilize the palladium catalyst and modulate its reactivity. organic-chemistry.orgresearchgate.netorganic-chemistry.org

In the Suzuki-Miyaura coupling , which joins an organoboron compound with a halide or triflate, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org A ligand such as this compound could facilitate these steps. The pyridine ring can stabilize the active Pd(0) species and promote the oxidative addition step. The difficulty in coupling 2-substituted nitrogen-containing heteroaryl compounds is often attributed to the slow rate of transmetalation and potential protodeboronation of the organoborane. nih.gov However, well-designed pyridine-containing ligand systems have been shown to overcome these challenges, proving effective even with difficult substrates like aminopyridines. organic-chemistry.org

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene. wikipedia.org The mechanism also proceeds through a Pd(0)/Pd(II) cycle. wikipedia.org Pyridine-coordinated palladium complexes, including pincer-type ligands, have demonstrated high catalytic activity in Heck reactions, sometimes allowing for the use of water as a solvent and achieving very high turnover numbers. organic-chemistry.orgresearchgate.net The electronic properties of the ligand are crucial; the electron-donating nature of the methoxyphenyl group and the hydroxypyridine moiety in this compound could enhance the catalytic activity of the palladium center.

| Reaction | Catalyst System Component | Potential Role of this compound | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Palladium, Phosphine or N-Heterocyclic Carbene (NHC) Ligands, Base | Acts as a bidentate (N, O) ligand to stabilize the Pd catalyst, potentially enhancing reactivity and preventing catalyst decomposition. | libretexts.orgorganic-chemistry.orgnih.gov |

| Heck-Mizoroki | Palladium, Base, optional Ligands | Can form robust pincer-type or bidentate complexes, improving catalyst stability and allowing for reactions in environmentally benign solvents like water. | wikipedia.orgorganic-chemistry.orgresearchgate.net |

Integration into Novel Materials Architectures

The defined geometry and reactive functional groups of this compound make it a promising building block, or "linker," for the synthesis of advanced materials with tailored properties.

Pyridine-Modified Covalent-Organic Frameworks (COFs) and Porous Materials

Covalent-Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Their high surface area, tunable porosity, and structural predictability make them suitable for applications in gas storage, separation, and catalysis.

The synthesis of COFs relies on the reversible formation of covalent bonds, which allows for the correction of defects and the growth of a crystalline structure. Hydroxy-containing linkers, such as catechols, are widely used in the synthesis of boronate-ester linked COFs. alfa-chemistry.com Similarly, the hydroxyl group on the this compound ring could potentially react with boronic acids to form stable boronic ester linkages.

Furthermore, the pyridine nitrogen atom within the COF structure provides a basic site that can be utilized for:

Catalysis: The nitrogen atoms can act as catalytic centers or sites for grafting metal nanoparticles.

Selective Adsorption: The Lewis basicity of the pyridine unit can enhance the selective adsorption of specific molecules, such as CO2.

Post-Synthetic Modification: The pyridine moiety can be functionalized after the COF has been synthesized to introduce new properties.

Pyridine-based COFs have been successfully synthesized and have shown promise as anode materials for lithium-ion batteries, where the nitrogen and oxygen atoms in the framework provide abundant sites for lithium adsorption. rsc.org The incorporation of a bifunctional linker like this compound could lead to COFs with enhanced stability and tailored functionality.

Exploration in Optoelectronic Materials

Molecules with extended π-conjugated systems, like this compound, often exhibit interesting photophysical properties. The combination of the electron-rich methoxyphenyl ring and the hydroxypyridine system can lead to materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or sensors.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictate the material's light absorption and emission characteristics. nih.gov Theoretical calculations using Density Functional Theory (DFT) are often employed to predict these properties. nih.gov For instance, studies on related 2-methoxypyridine derivatives have shown that they can be blue luminescent materials, a desirable property for OLED applications. researchgate.net The specific arrangement of donor (methoxyphenyl) and acceptor (pyridine) moieties within the molecule influences the intramolecular charge transfer characteristics, which in turn affects the emission wavelength and quantum yield. nih.gov The presence of the hydroxyl group offers an additional site for tuning the electronic properties through substitution or by influencing intermolecular interactions like hydrogen bonding.

| Material Type | Key Structural Features | Potential Functionality | Governing Principles | Reference |

|---|---|---|---|---|

| Covalent-Organic Frameworks (COFs) | Hydroxyl group for linkage (e.g., boronate ester); Pyridine nitrogen within pores. | Gas storage, heterogeneous catalysis, ion conduction. | Reversible covalent bond formation, high surface area, ordered porosity. | alfa-chemistry.comrsc.org |

| Optoelectronic Materials | Extended π-conjugation across phenyl and pyridine rings. | Emissive layers in OLEDs, fluorescent sensors. | HOMO-LUMO energy gap, intramolecular charge transfer, quantum yield. | nih.govresearchgate.net |

Theoretical Considerations for High-Energy Materials

High-energy materials are substances that release large amounts of energy upon decomposition. The design of new energetic materials often focuses on nitrogen-rich heterocyclic compounds, as the formation of highly stable dinitrogen (N₂) gas is a major driving force for energy release. nih.gov While this compound itself is not an energetic material, its pyridine core is a common scaffold in this field.

Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for the in silico design and screening of potential high-energy compounds. nih.govresearchgate.net This computational approach allows for the prediction of key properties without the need for hazardous and costly synthesis.

Key performance indicators for energetic materials that can be calculated include:

Heat of Formation (HOF): A higher positive HOF generally indicates greater energy content. researchgate.net

Density (ρ): Higher density is desirable as it correlates with higher detonation performance.

Detonation Velocity (D) and Pressure (P): These are primary measures of explosive power and are often estimated using empirical equations (like the Kamlet-Jacobs equations) based on calculated HOF and density. researchgate.net

Thermal Stability: Investigated by calculating the Bond Dissociation Energy (BDE) of the weakest bond in the molecule, which is often the "trigger bond" for decomposition. researchgate.net

Studies on bridged pyridine derivatives show that the introduction of energetic groups such as azide (–N₃) or nitro (–NO₂) significantly improves the heat of formation and detonation properties. nih.gov For a molecule like this compound to be considered a precursor for an energetic material, it would require substantial modification, primarily through the introduction of multiple nitro groups onto the aromatic rings. Computational studies on nitropyridines confirm that increasing the number of nitro groups generally enhances energetic performance. researchgate.net The conjugation within the aromatic system can also contribute to the thermal stability of the molecule, a crucial factor for safety and handling. mdpi.com

| Compound Type | Key Substituents | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| Polynitro-bridged Pyridine Derivative | -NO₂, Triazole | > 9.30 | > 40.00 | researchgate.net |

| Azo-bridged Pyridine Derivative | -N=N-, -C(NO₂)₃ | ~9.77 | ~46.0 | nih.gov |

| Benzimidazole Derivative | -NO₂, -CH₃ | Not specified | Not specified | mdpi.com |

Future Research Directions and Emerging Trends in Hydroxylated Phenylpyridine Chemistry

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing high atom economy, reduced waste, and the use of environmentally benign conditions. mdpi.comrsc.org While traditional pyridine (B92270) syntheses often require harsh conditions, future research on 5-Hydroxy-2-(4-methoxyphenyl)pyridine should prioritize the development of sustainable methodologies.

Emerging trends in this area include multicomponent reactions (MCRs), which allow for the construction of complex molecules like 4,6-diaryl-3-cyano-2-pyridones from simple precursors in a single, efficient step, often under solvent-free conditions. mdpi.comresearchgate.net Another promising avenue is the use of flow chemistry, which offers enhanced safety, scalability, and precise control over reaction parameters, reducing reaction times and improving yields for heterocyclic synthesis. nih.gov The application of biorenewable starting materials, such as carbohydrates, also presents a novel and sustainable approach to building heterocyclic frameworks. durham.ac.uk

Future investigations should focus on adapting these green strategies for the regioselective synthesis of this compound. This would involve designing novel MCRs or developing continuous flow processes that are both high-yielding and environmentally friendly.

Table 1: Illustrative Comparison of Synthetic Methodologies for Substituted Pyridines This table presents generalized data for pyridine synthesis to illustrate the potential benefits of applying green chemistry principles to the synthesis of this compound.

| Methodology | Typical Conditions | Advantages | Potential for this compound |

|---|---|---|---|

| Classical Condensation | High temperature, organic solvents | Well-established | High energy consumption, potential for waste generation |

| Multicomponent Reaction | Solvent-free, heating (e.g., 80 °C) | High atom economy, short reaction times, simple work-up mdpi.com | A key area for future development to create a one-pot synthesis |

| Flow Chemistry | Continuous flow reactor, catalyst beds | Scalable, improved safety, precise control, reduced time nih.gov | Ideal for optimizing synthesis and enabling large-scale production |

| Photochemical Synthesis | UV irradiation (e.g., 254 nm), acid promoter | Metal-free, operational simplicity, novel reactivity nih.govacs.org | Potential for direct hydroxylation at the C5 position on a precursor |

Advanced Spectroscopic Techniques for In Situ Characterization

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Traditional analysis of final products provides limited insight into the transient intermediates and competing pathways that govern a reaction's outcome. Advanced spectroscopic techniques, particularly those applied in situ or operando, offer a real-time window into chemical transformations. wikipedia.org

For the synthesis and functionalization of this compound, techniques like operando Infrared (IR) and in situ X-ray Absorption Spectroscopy (XANES/EXAFS) could be invaluable. These methods have been used to identify labile Cu(I) catalysts and spectator Cu(II) species in C-C coupling reactions, providing critical mechanistic details. nih.gov Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products over time, as demonstrated in the synthesis of pyridines from imines and alkynes. nih.govsiftdesk.org Detailed NMR studies, including 2D techniques like ROESY and TOCSY, can also elucidate the precise binding and conformation of pyridine derivatives. researchgate.netacs.org

Future research should employ these advanced techniques to study the formation of this compound. This would enable the identification of key intermediates, clarification of the catalytic cycle in coupling reactions, and optimization of reaction conditions based on a direct understanding of the underlying mechanism.

Predictive Modeling and Computational Design of Novel Pyridine Derivatives

Computational chemistry and predictive modeling have become indispensable tools in modern chemical research, accelerating the design and discovery of new molecules with desired properties. Density Functional Theory (DFT) calculations, in particular, provide profound insights into the structural and electronic properties of molecules, which can be correlated with their reactivity and biological activity. bohrium.comekb.eg

For the 4-(4-methoxyphenyl)-1,4-dihydropyridine scaffold, DFT simulations have been used to optimize molecular structures, analyze frontier molecular orbitals (HOMO-LUMO), and map molecular electrostatic potential (MEP) to identify nucleophilic and electrophilic regions. bohrium.comresearchgate.net Such studies are critical for predicting how a molecule like this compound might interact with biological targets or participate in chemical reactions. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, guiding the design of more potent derivatives.

A significant opportunity exists to apply these computational tools to this compound. Future work should involve comprehensive DFT studies to elucidate its electronic properties, predict sites of reactivity for functionalization, and model its interaction with potential biological targets. This in silico approach can prioritize the synthesis of the most promising derivatives, saving time and resources.

Table 2: Example of Computational Parameters Derivable from DFT for Phenylpyridine Derivatives This table illustrates the type of data that could be generated for this compound to guide experimental work.

| Computational Method | Parameter | Significance | Reference Application |

|---|---|---|---|

| DFT (B3LYP) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability | Dihydropyridine derivatives bohrium.com |

| DFT | Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | Dihydropyridine derivatives bohrium.comekb.eg |

| TD-DFT | Excited State Properties | Predicts optical and photochemical behavior | Flurene derivatives researchgate.net |

Exploration of New Reactivity Manifolds

The functionalization of the pyridine ring is a central theme in organic chemistry. While the electronic nature of pyridine often directs reactions to the C2, C4, and C6 positions, developing methods for selective functionalization at other sites, known as late-stage functionalization (LSF), remains a significant challenge and a major opportunity. cancer.govresearchgate.netresearchgate.net

The 2-phenylpyridine (B120327) moiety is a classic substrate for directed C-H activation, where the pyridine nitrogen coordinates to a metal catalyst (e.g., palladium, ruthenium) to enable regioselective functionalization of the phenyl ring at the ortho position. researchgate.netrsc.orgrsc.org More recent and challenging frontiers include the direct C-H functionalization of the pyridine ring itself, particularly at the C3 and C5 positions. nih.gov Emerging strategies involve photochemical methods, such as the valence isomerization of pyridine N-oxides to achieve C3 hydroxylation, or the use of pyridinyl radicals generated via photoredox catalysis to enable novel C-C bond formations. acs.orgresearchgate.net

For this compound, these new reactivity manifolds offer exciting possibilities. Future research should explore the selective C-H activation of both the pyridine and phenyl rings to install new functional groups. The existing hydroxyl group could be used as a directing group or a synthetic handle for further transformations, opening pathways to novel, polysubstituted derivatives that are currently inaccessible.

Interdisciplinary Approaches in Pyridine Chemistry Research

The pyridine scaffold is a "privileged structure" due to its widespread presence in molecules with diverse biological activities and material properties. researchgate.net Research on this compound should therefore not be confined to synthetic chemistry but should embrace interdisciplinary collaboration.

In medicinal chemistry , the hydroxyphenylpyridine motif is of significant interest. The pyridine core can act as a hydrogen bond acceptor and engage in π-stacking, while the hydroxyl group can serve as a key hydrogen bond donor or acceptor, profoundly influencing binding affinity to biological targets. researchgate.net Exploring derivatives of this compound as potential therapeutic agents is a logical next step.

In materials science , 2-phenylpyridine derivatives are fundamental building blocks for organic light-emitting diodes (OLEDs), sensors, and photocatalysts. The electronic properties of this compound, tunable through its methoxy (B1213986) and hydroxyl groups, make it a candidate for incorporation into novel π-conjugated systems.

Future work should involve collaborations with biologists to screen the compound and its derivatives for pharmacological activity, and with materials scientists to investigate its photophysical properties for potential applications in organic electronics.

Challenges and Opportunities in Pyridine Scaffold Research

Despite decades of research, significant challenges in pyridine chemistry persist, each representing a corresponding opportunity for innovation. Two of the most prominent areas are regioselective synthesis and late-stage functionalization (LSF).

Challenges:

Regioselective Synthesis: The synthesis of polysubstituted pyridines with a specific arrangement of functional groups remains a formidable challenge. nih.gov Classical methods often yield mixtures of isomers, requiring tedious separation. cancer.gov For a molecule like this compound, controlling the placement of three distinct functionalities is non-trivial.

Late-Stage Functionalization (LSF): Modifying a complex, pyridine-containing molecule in the final steps of a synthesis is highly desirable in drug discovery but is often hampered by a lack of selectivity. cancer.govresearchgate.netresearchgate.net The inherent reactivity of the pyridine ring can lead to undesired reactions at multiple sites.

Opportunities:

Developing Novel Methodologies: The challenge of regioselectivity drives the invention of new synthetic methods. Strategies using temporary blocking groups or novel directing groups to achieve C4-alkylation are prime examples of how this challenge fosters innovation. acs.orgchemrxiv.orgnih.gov

Accessing Novel Chemical Space: Overcoming LSF challenges allows for the rapid diversification of bioactive molecules. nih.govchemrxiv.org Developing a robust LSF strategy for this compound would enable the creation of a library of analogues for structure-activity relationship (SAR) studies, accelerating its potential development in medicinal chemistry or materials science.

The future of research on this compound lies in addressing these fundamental challenges through the application of modern synthetic and analytical techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Hydroxy-2-(4-methoxyphenyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and substituted aryl groups. For example, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling could be employed. Key steps include:

- Substituent Introduction : Use of 4-methoxyphenyl boronic acid for coupling with a halogenated pyridine precursor under Pd catalysis .

- Hydroxylation : Selective oxidation or hydroxylation at the 5-position of the pyridine ring, using reagents like mCPBA (meta-chloroperbenzoic acid) or enzymatic methods .

- Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yields. Monitor progress via TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methoxy group resonance at ~3.8 ppm, pyridine ring protons at 6.5–8.5 ppm) and HRMS for molecular ion verification .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX software ) can resolve ambiguities in stereochemistry or substituent positioning.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Mitigation : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets for fire suppression due to toxic fume risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with receptors (e.g., PPAR-γ or kinase enzymes) based on structural analogs (e.g., 2-(4-Fluorophenyl)-5-methylpyridine’s metabolic regulation potential ).

- QSAR Analysis : Correlate substituent electronic effects (e.g., methoxy group’s electron-donating nature) with activity trends. Parameterize logP and polar surface area for bioavailability predictions .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices in twinned crystals .

- Hydrogen Bond Analysis : Use graph-set notation (e.g., Etter’s rules) to classify intermolecular interactions (e.g., O–H···N bonds) and validate packing motifs .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How do reaction conditions influence the formation of byproducts in the synthesis of this compound?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-oxidized quinoline derivatives) .

- Mitigation : Optimize stoichiometry (e.g., limit excess oxidizing agents) and employ scavengers (e.g., polymer-supported thiourea for Pd removal) .

- Case Study : In thiazolo[4,5-b]pyridine synthesis, prolonged reflux in POCl₃ increased chlorinated byproducts; reducing reaction time improved selectivity .

Q. What advanced techniques characterize hydrogen-bonding networks in this compound crystals?

- Methodological Answer :

- X-ray Diffraction : Resolve O–H···N and C–H···π interactions at 100 K to minimize thermal motion artifacts .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 25% O···H contacts) using CrystalExplorer .

- DFT Calculations : Compare experimental bond lengths with B3LYP/6-31G(d) optimized geometries to validate hydrogen bond strengths .

Methodological Notes

- Data Sources : Prioritize crystallographic data from SHELX-refined structures , spectroscopic data from PubChem , and synthetic protocols from peer-reviewed journals .

- Contradictions : Address discrepancies (e.g., variable bioactivity in analogs) via controlled SAR studies and meta-analyses of functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.